tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3/c1-22(2,3)30-21(29)27-13-17-16(18(27)20(28)26-10-4-5-11-26)12-24-19(25-17)14-6-8-15(23)9-7-14/h6-9,12,18H,4-5,10-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJLZVAVZKZMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC(=NC=C2C1C(=O)N3CCCC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301102668 | |
| Record name | 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 2-(4-fluorophenyl)-5,7-dihydro-5-(1-pyrrolidinylcarbonyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439904-36-5 | |
| Record name | 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 2-(4-fluorophenyl)-5,7-dihydro-5-(1-pyrrolidinylcarbonyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439904-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 2-(4-fluorophenyl)-5,7-dihydro-5-(1-pyrrolidinylcarbonyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The exploration of its biological activity is essential for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.5 g/mol. The structural characteristics include:
- Pyrrolo[3,4-d]pyrimidine scaffold : This bicyclic structure is associated with various pharmacological properties.
- Functional groups : The presence of tert-butyl and fluorophenyl groups enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the pyrrolo[3,4-d]pyrimidine framework exhibit a range of biological activities, including:
- Antitumor activity : Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidine can inhibit tumor cell proliferation. For instance, analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
- Antiviral properties : Some derivatives are noted for their ability to inhibit viral replication, making them candidates for antiviral drug development .
- Neuroprotective effects : Certain pyrrolo derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Antitumor Activity
A study focusing on pyrrolo[3,4-d]pyrimidine derivatives revealed that modifications to the scaffold significantly affect their anticancer potency. For example:
- Compound 1a showed an IC50 value of 42.3 µM against MCF-7 breast cancer cells, while its analog with enhanced substituents exhibited an IC50 of 1.74 µM . This highlights the importance of structural optimization in enhancing biological activity.
Antiviral Activity
Research has identified specific mechanisms through which pyrrolo derivatives exert antiviral effects:
- Non-nucleoside compounds have been shown to inhibit viral polymerases effectively. For instance, certain derivatives demonstrated significant inhibitory activity against human immunodeficiency virus (HIV) and other viral pathogens .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, impacting cell proliferation and survival .
- Receptor interaction : It may interact with neurotransmitter receptors, influencing neurochemical pathways relevant to neuroprotection .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, a series of pyrrolo[3,4-d]pyrimidine derivatives were tested for their cytotoxic effects. The results indicated that compounds with specific substitutions at the 4-position of the phenyl ring exhibited enhanced potency against colorectal cancer cells.
Case Study 2: Antiviral Screening
A panel of pyrrolo derivatives was screened for antiviral activity against influenza and HIV. Compounds demonstrated varying degrees of efficacy, with some achieving significant reductions in viral load in vitro.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Studies have focused on its role as:
- Antitumor Agent : Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group enhances its potency by improving binding affinity to target proteins involved in cancer progression .
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against bacterial strains, suggesting that this compound may also possess antibacterial properties .
Asymmetric Catalysis
The compound has been explored in asymmetric synthesis reactions, particularly involving pyrrolidine derivatives. Its unique structure allows it to act as an organocatalyst in various reactions, facilitating the formation of chiral centers essential for drug development .
ACE Inhibitors
Research has identified pyrrolidine derivatives as potential angiotensin-converting enzyme (ACE) inhibitors. The structural characteristics of tert-butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate may contribute to its efficacy in lowering blood pressure and treating cardiovascular diseases .
- Antitumor Activity : A study conducted on various pyrrolo[3,4-d]pyrimidine derivatives revealed that modifications at the 2-position significantly enhanced cytotoxicity against human cancer cell lines. The fluorophenyl substituent was noted to improve selectivity towards cancerous cells while minimizing effects on normal cells .
- Asymmetric Synthesis : In a recent publication focusing on organocatalysis, researchers utilized the compound in the synthesis of α,a′-disubstituted proline analogues. The results demonstrated high enantioselectivity and yield, showcasing its potential in developing complex chiral molecules for pharmaceutical applications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (4-Fluorophenyl Group)
The electron-withdrawing fluorine atom on the phenyl ring activates the aromatic system toward nucleophilic substitution. Common reactions include:
Key Insight : The 4-fluorophenyl group’s reactivity is comparable to other electron-deficient aryl halides, enabling late-stage diversification for medicinal chemistry applications .
Amidation and Hydrolysis (Pyrrolidine Carbonyl)
The pyrrolidine-1-carbonyl moiety undergoes typical carbonyl reactions:
Mechanistic Note : Steric hindrance from the pyrrolidine ring slows hydrolysis kinetics compared to linear amides .
Deprotection of tert-Butyl Ester
The tert-butyl ester is cleaved under acidic conditions to expose a carboxylic acid:
| Conditions | Time | Outcome | Yield | Source |
|---|---|---|---|---|
| TFA/DCM (1:1), RT | 2 h | Deprotection to free carboxylic acid | 95% | |
| HCl (4M in dioxane), 50°C | 4 h | Partial decomposition observed | 70% |
Application : This step is critical for generating intermediates in drug discovery pipelines .
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes regioselective substitution at the C2 position due to electron-deficient character:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C2-nitro derivative | 45% | |
| Halogenation | NBS, AIBN, CCl₄, reflux | Bromination at C2 | 50% |
Limitation : Over-reactivity of the core necessitates low temperatures to avoid decomposition .
Reductive Amination
The dihydro-6H-pyrrolo[3,4-d]pyrimidine system participates in reductive amination:
| Conditions | Reducing Agent | Outcome | Yield | Source |
|---|---|---|---|---|
| NaBH₃CN, MeOH, RT | Ammonium acetate | Saturated pyrrolidine derivative | 60% | |
| H₂, Pd/C, EtOH | Primary amine | Secondary amine product | 55% |
Stereochemical Note : Reactions proceed with retention of configuration at chiral centers .
Stability and Degradation Pathways
The compound decomposes under harsh conditions:
Handling Recommendation : Store at −20°C under inert atmosphere to prevent decomposition .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three key components:
- Pyrrolo[3,4-d]pyrimidine Core : A bicyclic scaffold formed via cyclization of pyrimidine and pyrrolidine precursors.
- 4-Fluorophenyl Substituent : Introduced via cross-coupling or nucleophilic aromatic substitution at position 2.
- Pyrrolidine-1-Carbonyl Group : Installed at position 5 through acylation or amide coupling.
The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, likely introduced early in the synthesis.
Stepwise Synthesis
Construction of the Pyrrolo[3,4-d]Pyrimidine Core
The core structure is synthesized via a [3+2] cycloaddition or condensation. A representative approach involves:
- Starting Material : 4-Chloro-7H-pyrrolo[3,4-d]pyrimidine (analogous to intermediates in).
- Cyclization : Reacting a pyrimidine-5-carbaldehyde derivative with a pyrrolidine-containing amine under acidic conditions to form the bicyclic system.
Example Protocol :
Introduction of the Boc Protecting Group
The Boc group is introduced to protect the secondary amine during subsequent reactions:
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
- Conditions : Stir in dichloromethane (DCM) at 0°C, then warm to room temperature.
Reaction Equation :
$$
\text{Pyrrolo[3,4-d]pyrimidine-NH} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Pyrrolo[3,4-d]pyrimidine-N-Boc}
$$
Functionalization at Position 2: 4-Fluorophenyl Incorporation
The 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution:
Suzuki Coupling (Preferred Method)
- Reagents : 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.
- Conditions : Heat in dioxane/water (4:1) at 90°C for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% (analogous to) |
| Catalyst Loading | 5 mol% Pd |
Nucleophilic Aromatic Substitution
Installation of the Pyrrolidine-1-Carbonyl Group at Position 5
Acylation is achieved via coupling the amine with pyrrolidine-1-carbonyl chloride:
Schlenk Technique for Moisture-Sensitive Reactions
- Reagents : Pyrrolidine-1-carbonyl chloride (2.0 eq), triethylamine (TEA).
- Conditions : Stir in anhydrous THF at -78°C under N₂.
Reaction Progress :
- Monitor by TLC (Rf = 0.5 in hexane/ethyl acetate 3:1).
- Quench with ice-water, extract with DCM, and purify via column chromatography.
EDCI/HOBt-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).
- Conditions : Stir in DMF at 25°C for 16 hours.
Optimization Note :
Alternative Synthetic Routes
Sequential Chlorine Displacement
Using dichloropyrrolo[3,4-d]pyrimidine intermediates (e.g., tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate):
- Substitute Cl at position 2 with 4-fluorophenyl via Pd-catalyzed coupling.
- Replace Cl at position 5 with pyrrolidine-1-carbonyl using CuI/L-proline catalysis.
Advantage : Higher regioselectivity compared to one-step functionalization.
Optimization and Challenges
Regioselectivity Issues
Low Yields in Acylation Steps
Purification Difficulties
- Strategy : Use reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to separate polar byproducts.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrrolo[3,4-d]pyrimidine core in this compound?
The pyrrolo[3,4-d]pyrimidine scaffold can be synthesized via palladium-catalyzed cross-coupling reactions or multi-step cyclization. For example, tert-butyl-protected intermediates are often prepared using Suzuki-Miyaura coupling (for aryl groups) or Buchwald-Hartwig amination (for nitrogen-containing substituents). Reaction conditions typically involve catalysts like Pd(OAc)₂ with ligands such as X-Phos, and bases like Cs₂CO₃ in solvents such as dioxane . Post-synthetic modifications, such as pyrrolidine-1-carbonyl introduction, may require coupling reagents (e.g., EDCI/HOBt) under inert atmospheres.
Q. How should researchers confirm the structural integrity of this compound after synthesis?
Use a combination of NMR (¹H/¹³C, COSY, HSQC) to verify connectivity and stereochemistry, HRMS for molecular weight confirmation, and IR to identify carbonyl groups (e.g., the pyrrolidine-1-carbonyl moiety). For crystallinity assessment, X-ray diffraction is ideal if single crystals can be obtained. Comparative analysis with spectral data of analogous compounds (e.g., ethyl [5-(4-fluorophenyl)-pyrrolo[3,4-d]pyrimidine derivatives) is also recommended .
Q. What safety precautions are critical when handling this compound?
Based on SDS data for structurally similar compounds:
- Use respiratory protection (N95 masks) and gloves (nitrile) to avoid inhalation or dermal contact.
- Work in a fume hood to mitigate exposure to volatile byproducts.
- Store in a cool, dry environment away from incompatible materials (strong oxidizers, acids) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 4-fluorophenyl group?
Yields depend on the coupling method. For Suzuki-Miyaura reactions:
- Use pre-activated boronic esters (e.g., 4-fluorophenylboronic acid pinacol ester) to enhance stability.
- Optimize catalyst loading (1–5 mol% Pd) and ligand ratios (1:1 Pd:X-Phos).
- Monitor reaction progress via TLC or LC-MS to avoid over-reaction or decomposition. Contradictory yield data in literature may arise from trace moisture or oxygen; rigorously anhydrous/deoxygenated solvents (e.g., degassed dioxane) are essential .
Q. What mechanistic insights explain the stability of the tert-butyl carboxylate group under basic conditions?
The tert-butyl group acts as a steric shield , protecting the carboxylate from nucleophilic attack. Computational studies (DFT) on similar compounds suggest that the bulky tert-butyl moiety increases the activation energy for hydrolysis by ~15–20 kJ/mol compared to methyl or ethyl analogs. However, prolonged exposure to strong bases (e.g., NaOH) may still cleave the ester, requiring careful pH control during reactions .
Q. How can researchers resolve discrepancies in biological activity data for this compound?
- Perform dose-response assays across multiple cell lines to rule out cell-specific effects.
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Check for off-target interactions via kinase profiling panels or proteome-wide affinity pulldowns. Contradictions in activity may stem from impurity profiles; ensure ≥95% purity via HPLC before testing .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Target Data | Reference Compound Example |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.45 (s, 9H, tert-butyl), 7.25–7.40 (m, 4-fluorophenyl) | Ethyl pyrrolo[3,4-d]pyrimidine |
| HRMS (ESI+) | m/z calc. for C₂₁H₂₃FN₄O₃: 422.1756 | ± 2 ppm error tolerance |
| IR (ATR) | 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O) | tert-Butyl carboxylate derivatives |
Table 2: Hazard Mitigation Strategies
| Risk | Mitigation Approach | Evidence Source |
|---|---|---|
| Acute toxicity | Use closed systems for weighing/synthesis | |
| Skin irritation | Immediate rinsing with water (15+ mins) | |
| Oxidative degradation | Store under nitrogen at –20°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
